5-methylsulfanyl-3H-pyrimidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
5-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2OS/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) |
InChI Key |
WVUXZQFESGOSIM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CNC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylsulfanyl 3h Pyrimidin 4 One
Direct Synthesis Routes to the Pyrimidinone Core
The fundamental approach to synthesizing pyrimidin-4-one derivatives involves the construction of the heterocyclic ring from acyclic precursors. These direct synthesis routes typically involve the condensation of a three-carbon component with a source of the N-C-N fragment, most commonly an amidine or urea (B33335).
Key strategies include:
[3+3] Cycloaddition: This method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. For the synthesis of a 5-substituted pyrimidinone, a correspondingly substituted three-carbon precursor is required.
Annulation Reactions: Various annulation strategies can be employed, such as the Lewis-acid-promoted [3+3] annulation between 3-ethoxycyclobutanones (acting as 1,3-dicarbonyl surrogates) and amidines to yield diverse pyrimidine (B1678525) derivatives. nih.gov
Metal-Catalyzed Cycloadditions: Transition metals like copper and gold can catalyze cycloaddition reactions to form the pyrimidine ring. For instance, copper(II) triflate has been used as an efficient catalyst to synthesize pyrimidines from propargyl alcohols and amidines. nih.gov
These direct methods are powerful for creating the basic pyrimidinone scaffold, which can then be subjected to further functionalization to introduce the 5-methylsulfanyl group.
Precursor Synthesis and Intermediate Transformations
The synthesis of 5-methylsulfanyl-3H-pyrimidin-4-one often relies on the careful preparation of key precursors and the strategic transformation of intermediate compounds. This approach provides a high degree of control over the final structure.
One effective strategy involves using a pyrimidine ring that is already functionalized with groups that facilitate the introduction of the desired moiety at the C5 position. A notable example is the use of halogenated pyrimidines. For instance, 4,6-dichloro-2-(methylsulfanyl)pyrimidine serves as a versatile precursor. semanticscholar.org The chlorine atoms can be selectively replaced or modified, and the hydrogen at the C5 position is activated for deprotonation.
A key transformation in this context is the regioselective lithiation of the pyrimidine ring. Treatment of a precursor like 4,6-dichloro-2-(methylsulfanyl)pyrimidine with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures can selectively remove the proton at the C5 position, generating a potent nucleophilic lithiated intermediate. semanticscholar.org This intermediate is then primed to react with an appropriate electrophile to install the desired functional group at C5.
Another innovative approach is the "deconstruction-reconstruction" strategy. This method involves converting a pre-existing pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This versatile intermediate can subsequently be used in various heterocycle-forming reactions, allowing for the reconstruction of a new pyrimidine core with diverse substituents. nih.gov
Alkylation Strategies for Introducing the Methylsulfanyl Moiety
Introducing the methylsulfanyl (-SCH₃) group onto a pre-formed pyrimidin-4-one ring, specifically at the C5 position, requires a regioselective C-S bond formation strategy. Direct S-alkylation is more commonly observed at other positions, such as on an exocyclic sulfur atom in thiopyrimidines. nih.govniscpr.res.in Therefore, functionalization of the C5 position often proceeds through an indirect route involving the creation of a nucleophilic carbon center.
A highly effective, albeit challenging, method is based on the directed ortho-metalation concept, adapted for heterocycles. This involves the deprotonation of the C5 position followed by quenching with a sulfur electrophile.
Proposed Synthetic Route via C5-Lithiation:
Regioselective Deprotonation: A suitable pyrimidin-4-one precursor, protected if necessary, is treated with a strong base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C). The base selectively abstracts the proton at the C5 position, creating a 5-lithiopyrimidinone intermediate. This step's success is highly dependent on the other substituents on the ring, which can influence the acidity of the C-H bond. semanticscholar.org
Electrophilic Quench: The highly reactive lithiated intermediate is then treated with an electrophilic sulfur-containing reagent. A common choice is dimethyl disulfide (CH₃SSCH₃). The nucleophilic C5 anion attacks one of the sulfur atoms, cleaving the S-S bond and forming the desired C-S bond, yielding the 5-methylsulfanyl product.
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Pyrimidin-4-one Precursor + LDA, THF, -78 °C | 5-Lithio-pyrimidin-4-one | Generates a nucleophilic center at C5. |
| 2 | 5-Lithio-pyrimidin-4-one + CH₃SSCH₃, -78 °C to RT | This compound | Introduces the methylsulfanyl group. |
This method provides a direct pathway to functionalize the C5 position, a task that can be difficult to achieve through other means due to the electronic nature of the pyrimidinone ring.
Cyclocondensation and Multicomponent Reaction Approaches
Cyclocondensation and multicomponent reactions (MCRs) are highly efficient strategies for the one-pot synthesis of complex heterocyclic structures like pyrimidinones from simple, acyclic starting materials. researchgate.netmdpi.com These methods are prized for their atom economy and operational simplicity.
Cyclocondensation Reactions: This approach involves the reaction of two or more molecules to form a cyclic product with the elimination of a small molecule, such as water or alcohol. A highly regioselective synthesis of 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been reported via the cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with 1-substituted 2-methylisothiourea under mild basic conditions. While this example produces a 2-methylsulfanyl isomer, the underlying principle of using a building block that already contains the methylsulfanyl group (in this case, 2-methylisothiourea) is a key strategy that could be adapted.
Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all the starting materials. nih.govnih.gov The Biginelli reaction is a classic MCR used to synthesize 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. nih.gov Although this yields a dihydropyrimidinone, the core principle is highly relevant and variations of this reaction can produce a wide array of pyrimidine-based structures. mdpi.comnih.gov Iridium-catalyzed multicomponent synthesis has been developed for producing highly substituted pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov
| Reaction Type | Key Reactants | Product Core | Advantages |
| Cyclocondensation | β-Dicarbonyl compound + Amidine/Urea/Thiourea (B124793) | Pyrimidinone/Thione | High regioselectivity, good yields. |
| Biginelli MCR | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidinone | High efficiency, molecular diversity. mdpi.comnih.gov |
| Iridium-Catalyzed MCR | Amidine + Alcohols | Substituted Pyrimidine | Sustainable, access to unsymmetrical products. nih.gov |
These convergent strategies allow for the rapid assembly of the pyrimidinone core, potentially with the 5-methylsulfanyl group installed from the outset if an appropriately substituted precursor is used.
Regioselective and Chemoselective Synthetic Methods
Control over regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts) is paramount in the synthesis of specifically substituted heterocycles like this compound.
Regioselectivity: The final arrangement of substituents on the pyrimidine ring is dictated by the choice of starting materials and reaction conditions.
In Cyclocondensation: The reaction between an unsymmetrical three-carbon unit (like a substituted β-ketoester) and an amidine can theoretically lead to two different regioisomers. However, the reaction is often highly regioselective, governed by the differential reactivity of the carbonyl groups.
Directed Metalation: As discussed previously, the use of a directed metalation group can guide a strong base to deprotonate a specific C-H bond. The in-situ generation of 4,6-dichloro-5-lithio-2-(methylsulfanyl)pyrimidine is a prime example of a highly regioselective reaction at the C5 position, driven by the electronic effects of the surrounding chloro and methylsulfanyl groups. semanticscholar.org
Chemoselectivity: Chemoselectivity is crucial when working with molecules that have multiple reactive sites. For instance, in thiopyrimidine derivatives that can exist in thiol-thione tautomeric forms, alkylation reactions must be controlled to occur selectively on either the sulfur or nitrogen atoms. S-alkylation of pyrimidin-4-one precursors is often achieved using alkyl halides in the presence of a base like potassium carbonate. nih.gov The choice of solvent and base can influence whether S- or N-alkylation is favored. Furthermore, in molecules with multiple functional groups, one can be made to react selectively. For example, prior oxidation of a methylsulfanyl group to a more reactive methylsulfinyl or methylsulfonyl group can allow for its selective substitution with a nucleophile.
| Method | Selectivity Type | Description | Example |
| Directed C-H Lithiation | Regioselective | Deprotonation of the most acidic or sterically accessible C-H bond. | Lithiation at C5 of a dichloropyrimidine precursor. semanticscholar.org |
| Cyclocondensation | Regioselective | Reaction at specific carbonyls of an unsymmetrical precursor. | Reaction of ethyl benzoylacetate with an amidine. |
| Selective Alkylation | Chemoselective | Preferential reaction at one nucleophilic atom over another. | S-alkylation of a thiopyrimidine in the presence of ring nitrogens. nih.gov |
Through the careful application of these principles, chemists can navigate the complexities of pyrimidine synthesis to produce the target compound with high precision and yield.
Chemical Reactivity and Derivatization Strategies of 5 Methylsulfanyl 3h Pyrimidin 4 One
Nucleophilic Substitution Reactions at Pyrimidine (B1678525) Ring Positions
The pyrimidine ring in 5-methylsulfanyl-3H-pyrimidin-4-one is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms at positions 2, 4, and 6. The reactivity of these positions is influenced by the presence of the two nitrogen atoms, which withdraw electron density from the ring. Generally, positions 4 and 6 are more activated towards nucleophilic substitution than position 2.
While the methylsulfanyl group itself is not a typical leaving group in nucleophilic aromatic substitution (SNAr) reactions, its oxidation to a methylsulfinyl or, more effectively, a methylsulfonyl group dramatically enhances its lability. This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile method for introducing a variety of functional groups onto the pyrimidine core.
For instance, the methylsulfonyl group can be displaced by a range of nucleophiles, as shown in the table below.
| Nucleophile | Reagent Example | Product Type |
| Amines | Primary or secondary amines | Aminopyrimidine derivatives |
| Alkoxides | Sodium methoxide | Alkoxypyrimidine derivatives |
| Thiolates | Sodium thiophenoxide | Thioether pyrimidine derivatives |
This strategy allows for the synthesis of a wide array of substituted pyrimidinones, which are important scaffolds in drug discovery.
Electrophilic Substitution Reactions on the Pyrimidine Core
In contrast to its susceptibility to nucleophilic attack, the pyrimidine core of this compound is generally resistant to electrophilic substitution. The electron-withdrawing nature of the two ring nitrogen atoms deactivates the aromatic system towards attack by electrophiles.
Electrophilic substitution on a pyrimidine ring typically requires the presence of strong electron-donating groups to activate the ring. In the case of this compound, the methylsulfanyl and the oxo groups are not sufficiently activating to promote electrophilic attack under standard conditions. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are not commonly observed on the pyrimidine ring of this compound.
Oxidation Reactions of the Methylsulfanyl Group (e.g., to Sulfoxides and Sulfones)
The sulfur atom of the methylsulfanyl group in this compound is readily susceptible to oxidation, providing a key route to modify the compound's electronic properties and reactivity. The oxidation can be controlled to yield either the corresponding sulfoxide or sulfone.
The partial oxidation to 5-methylsulfinyl-3H-pyrimidin-4-one can be achieved using mild oxidizing agents. Further oxidation leads to the formation of 5-methylsulfonyl-3H-pyrimidin-4-one. The resulting sulfone is a particularly useful intermediate due to the excellent leaving group ability of the methylsulfonyl group in nucleophilic substitution reactions.
A variety of oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining the final oxidation state of the sulfur atom.
| Oxidizing Agent | Typical Product |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone |
| Hydrogen peroxide (H₂O₂) | Sulfoxide or Sulfone |
| Oxone® | Sulfone |
Cyclization Reactions Leading to Fused Pyrimidine Systems
The structure of this compound provides a versatile platform for the synthesis of various fused pyrimidine systems. These cyclization reactions typically involve the reaction of the pyrimidine core and its substituents with bifunctional reagents to construct a new heterocyclic ring.
Synthesis of Thienopyrimidine Derivatives
Thienopyrimidines are a class of fused heterocycles with significant biological activities. One synthetic approach to thieno[2,3-d]pyrimidines involves the construction of the thiophene ring onto a pre-existing pyrimidine core. This can be achieved by introducing a reactive side chain at the 5-position of the pyrimidine ring, which can then undergo cyclization. For instance, a common strategy involves the reaction of a 5-halopyrimidine with a mercaptoacetate derivative, followed by intramolecular cyclization. While direct examples starting from this compound are not abundant in the literature, analogous transformations suggest its potential as a precursor after suitable functionalization.
Synthesis of Pyrazolopyrimidine Derivatives
Pyrazolopyrimidines are another important class of fused heterocycles. A common method for their synthesis involves the reaction of a pyrimidine derivative with hydrazine or its derivatives. The reaction of 4-chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate has been reported to yield 4-hydrazino-2-(methylsulfanyl)pyrimidine. This intermediate can then undergo further reactions to form fused pyrazole rings. It is plausible that this compound, or a suitably activated derivative, could react with hydrazine to form a pyrazolo[3,4-d]pyrimidine derivative. The reaction would likely proceed through initial nucleophilic attack of hydrazine at an electrophilic center on the pyrimidine ring, followed by intramolecular cyclization and dehydration.
Synthesis of Imidazopyrimidine Derivatives
The synthesis of imidazopyrimidines from pyrimidine precursors is a well-established strategy. A relevant example is the reaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate at elevated temperatures, which leads to the formation of a 1-amino-7-phenyl-5-thioxo-1,5-dihydroimidazo[1,2-a]pyrimidin-2(3H)-one through a thermally induced cyclization. This reaction highlights the potential for the pyrimidine nitrogen atoms and an adjacent functional group to participate in the formation of the imidazole ring. This suggests that this compound, with appropriate functionalization at the N1 or N3 position, could serve as a precursor for the synthesis of imidazo[1,2-a]pyrimidine or imidazo[1,5-a]pyrimidine derivatives.
Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
The fusion of a pyridine (B92270) ring to the pyrimidine core to form pyrido[1,2-a]pyrimidine derivatives represents a significant area of interest due to the diverse biological activities associated with this scaffold. nih.govnih.govwjpsonline.com While direct synthesis from this compound is not extensively documented, analogous reactions with related pyrimidine systems provide insight into potential synthetic routes.
One established method for constructing the pyrido[1,2-a]pyrimidine skeleton involves the reaction of 2-aminopyridine with a suitable three-carbon electrophilic partner. For instance, the condensation of 2-aminopyridine with bis(methylthio)methylene malononitrile in N,N-dimethylformamide (DMF) and anhydrous potassium carbonate yields 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine. researchgate.net This resulting compound can then undergo further reactions with various nucleophiles.
Another general approach involves the cyclization of dihydrofuranone intermediates, which are synthesized by the condensation of 2-aminopyridines with α-acetyl-γ-butyrolactone. researchgate.net Subsequent treatment with phosphorus oxychloride or sodium ethoxide in ethanol can furnish the desired pyrido[1,2-a]pyrimidines. researchgate.net The application of these methodologies to a suitably functionalized derivative of this compound could potentially provide access to novel pyrido[1,2-a]pyrimidine structures.
| Starting Materials | Reagents and Conditions | Product | Reference |
| 2-Aminopyridine, bis(methylthio)methylene malononitrile | DMF, anhydrous K2CO3 | 3-Cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine | researchgate.net |
| 2-Aminopyridines, α-acetyl-γ-butyrolactone | 1. Condensation; 2. POCl3 or NaOEt/EtOH | Pyrido[1,2-a]pyrimidines | researchgate.net |
Synthesis of Other Polycyclic Pyrimidinone Systems
The versatility of the pyrimidinone core extends to the synthesis of a broader range of polycyclic systems beyond pyrido[1,2-a]pyrimidines. These fused heterocyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
For example, the synthesis of pyrimido[4,5-d]pyrimidine derivatives can be achieved from precursors such as 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine. This highlights the utility of the methylsulfanyl group as a synthetic handle in the construction of more complex heterocyclic systems.
Furthermore, the intramolecular [4+2] cycloaddition (IMDAF) of 2-(alkylthio)-5-amidofurans containing tethered unsaturation has been employed to synthesize azapolycyclic systems. urfu.ru Thermolysis of these furan derivatives leads to an intramolecular Diels-Alder reaction, and in many cases, the initial oxa-bridged cycloadducts readily undergo a 1,2-methylthio shift to form stable bicyclic lactams. urfu.ru This strategy demonstrates the potential for the methylthio group to participate in rearrangement reactions during the formation of polycyclic frameworks.
| Precursor | Reaction Type | Resulting Polycyclic System | Reference |
| 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine | Cyclization | Pyrimido[4,5-d]pyrimidine | |
| 2-(Alkylthio)-5-amidofurans with tethered unsaturation | Intramolecular [4+2] Cycloaddition | Azapolycyclic systems | urfu.ru |
Knoevenagel Condensation and Other Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. The pyrimidinone scaffold of this compound can participate in such reactions, notably the Knoevenagel condensation.
The general principle of the Knoevenagel condensation can be applied to create more complex structures. For example, a sequential Knoevenagel condensation followed by a cyclization reaction has been developed for the synthesis of indene and benzofulvene derivatives. mdpi.com This demonstrates the potential for tandem reactions initiated by a Knoevenagel condensation to build fused ring systems.
Beyond the Knoevenagel condensation, the formation of carbon-carbon bonds on heterocyclic scaffolds can be achieved through various modern synthetic methods, including transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions offer a powerful tool for introducing aryl, alkyl, and other carbon-based substituents onto the pyrimidinone ring, although specific applications to this compound require further investigation. The strategic use of thiosulfates as a sulfur source has also been explored in the context of sulfur-carbon bond formation, which could be relevant for modifications of the methylsulfanyl group. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methylsulfanyl 3h Pyrimidin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides data on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 5-methylsulfanyl-3H-pyrimidin-4-one, the spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the methylsulfanyl group.
The protons on the pyrimidine ring (H-2 and H-6) typically appear as singlets in the aromatic region of the spectrum. The exact chemical shift is influenced by the electronic effects of the substituents on the ring. The three protons of the methyl group (-SCH₃) will appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. The N-H proton of the pyrimidinone ring can appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
In various substituted pyrimidine derivatives, aromatic protons can be observed in the range of δ 7.48 to δ 8.59 ppm. nih.gov For instance, in a series of novel amino-pyrimidine derivatives, aromatic protons appeared as multiplets and singlets between δ 7.48 and δ 8.59, while the pyrimidine proton itself was observed as a singlet at δ 7.61 ppm. nih.gov
Table 1: Representative ¹H NMR Spectral Data for Substituted Pyrimidine Derivatives
| Proton | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Ar-H | 7.48 - 7.65 | m |
| Pyrimidine-H | 7.61 | s |
| Ar-H | 7.84, 8.40 | d |
| Ar-H | 8.23, 8.59 | s |
| CH₃ (of ethyl) | 1.41 | br-t |
| CH₂ (of ethyl) | 4.65 | m |
Note: Data extracted from a study on various chalcone-substituted pyrimidines. nih.gov
¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon (C-4) is typically found in the highly deshielded region of the spectrum, often above δ 160 ppm. The carbons of the pyrimidine ring (C-2, C-5, and C-6) will have chemical shifts in the aromatic region, influenced by the nitrogen atoms and the methylsulfanyl group. The carbon of the methyl group (-SCH₃) will appear in the upfield region. Studies on 4- and 5-substituted pyrimidines have systematically reported these shifts. researchgate.net For example, the C=O group in related pyrimidinone structures can appear around 159-166 cm⁻¹. researchgate.netekb.eg In thio-substituted pyrimidines, the C=S carbon can be found at a highly deshielded value of approximately δ 172.0 ppm.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives
| Carbon Environment | Approximate Chemical Shift (δ) ppm |
|---|---|
| C=O (Ketones) | 205 - 220 |
| C=O (Amides/Esters) | 160 - 185 |
| C in aromatic/heteroaromatic rings | 125 - 150 |
| C-S (Thioether) | 10 - 40 |
| CH₃ (attached to S) | ~15 |
Note: These are general ranges and can vary based on specific molecular structures and substituents. chemguide.co.uk
To unambiguously assign all proton and carbon signals, especially in more complex derivatives, advanced 2D NMR techniques are employed. These methods reveal correlations between different nuclei.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace the connectivity of protons within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum will be characterized by several key absorption bands:
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the pyrimidinone ring is expected, typically in the range of 1700-1650 cm⁻¹. In related oxopyrimidine compounds, this peak has been observed around 1674 cm⁻¹. researchgate.net
N-H Stretching: The N-H bond in the pyrimidine ring will give rise to a moderate to strong, often broad, absorption band in the region of 3400-3100 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net
C-S Stretching: The C-S stretching vibration of the methylsulfanyl group is expected to be a weaker band in the fingerprint region, typically around 700-600 cm⁻¹.
Table 3: Key IR Absorption Frequencies for Pyrimidine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3441 - 3387 |
| C-H (aromatic) | Stretching | ~3110 |
| C=O (amide/ketone) | Stretching | 1690 - 1660 |
| C=N / C=C (ring) | Stretching | 1600 - 1450 |
| C-S | Stretching | ~660 |
Note: Data compiled from reviews and studies on various pyrimidine derivatives. researchgate.netvandanapublications.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern, observed through techniques like tandem mass spectrometry (MS/MS), offers valuable structural information. Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of substituent groups and the rupture of the heterocyclic ring itself. For this compound, characteristic fragments could arise from the loss of the methyl group (•CH₃), the entire methylsulfanyl group (•SCH₃), or carbon monoxide (CO) from the pyrimidinone ring. The development of HPLC/ESI-MS/MS methods has been crucial for the quantification and analysis of various pyrimidine adducts. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides insights into the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated system. Typically, two main types of electronic transitions are observed in such heterocyclic compounds:
π → π* transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated pyrimidinone ring system.
n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from nitrogen or oxygen atoms) to a π* antibonding orbital.
In pyrimidine derivatives, these transitions result in absorption maxima (λ_max) that can be influenced by substituents and the solvent polarity. nih.gov For example, a study involving pyranopyrimidinones showed a peak at 295 nm decreasing while a peak at 240 nm increased during a reaction, indicating a shift in the electronic structure of the pyrimidine-containing molecule. researchgate.net The presence of the sulfur atom in the methylsulfanyl group may also influence the electronic transitions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for confirming the elemental composition of a synthesized compound. It provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the proposed chemical formula. This comparison is crucial for verifying the purity and identity of the compound.
For this compound, with the chemical formula C₅H₆N₂OS, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol , Sulfur: 32.07 g/mol ) and its molecular weight of 142.18 g/mol .
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 42.23 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.25 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 19.71 |
| Oxygen | O | 16.00 | 1 | 16.00 | 11.25 |
| Sulfur | S | 32.07 | 1 | 32.07 | 22.56 |
| Total | | | | 142.18 | 100.00 |
In practice, the synthesized compound is analyzed using a CHNS elemental analyzer. The experimentally determined percentages are then compared with the theoretical values. A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, provides strong evidence for the compound's proposed structure and purity.
For instance, in the synthesis and characterization of related pyrimidine derivatives, elemental analysis is a standard procedure. A study on pyrazolo[3,4-d]pyrimidine and pyrimido[4,5-d]pyrimidin-4-one derivatives reported both calculated and found values for their elemental composition, demonstrating the utility of this technique. lookchem.com For example, for the compound 2-(p-Tolyl)-5-((4-methylpiperazin-1-yl)methyl)-7-(methylsulfonyl)- lookchem.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidin-7(4H)-one (C₁₉H₁₆N₄O₃S), the following data was reported:
Elemental Analysis Data for a Pyrimidine Derivative lookchem.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 59.99 | 59.45 |
| Hydrogen (H) | 4.24 | 4.64 |
The close correlation between the calculated and found values in such analyses substantiates the successful synthesis of the target compounds. lookchem.com
X-ray Crystallography for Solid-State Structural Determination
While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, researchers have successfully determined the crystal structures of several of its derivatives. These studies offer valuable insights into the structural features of the pyrimidine core and the influence of various substituents.
A notable example is the single-crystal X-ray structure analysis of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, a derivative of the target compound. researchgate.net The crystallographic data obtained for this derivative provides a detailed picture of its solid-state structure.
Crystallographic Data for 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₁H₂₇N₃O₄S |
| Formula Weight | 417.52 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 11.1220(5) Å |
| b | 12.2241(5) Å |
| c | 21.5246(9) Å |
| α | 88.958(2)° |
| β | 79.836(2)° |
| γ | 79.384(2)° |
| Volume | 2830.9(2) ų |
Furthermore, studies on other pyrimidine derivatives have shown that they can crystallize in different space groups, such as P21/c, and can exhibit various intermolecular interactions that dictate the supramolecular architecture. The conformation of these molecules is often defined by the dihedral angles between the pyrimidine ring and its substituents. The elucidation of these crystal structures is vital for understanding structure-activity relationships, which is particularly important in fields like medicinal chemistry where the three-dimensional shape of a molecule can determine its biological activity. mdpi.comnih.gov
Theoretical and Computational Chemistry Studies of 5 Methylsulfanyl 3h Pyrimidin 4 One Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. For a molecule like 5-methylsulfanyl-3H-pyrimidin-4-one, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be appropriate for a thorough analysis. Such studies on related pyrimidine (B1678525) compounds have provided valuable insights into their behavior. samipubco.com
Optimization of Molecular Geometries and Electronic Structure
A foundational step in computational chemistry is the optimization of the molecule's geometry to find its lowest energy structure. This process calculates key structural parameters. For pyrimidine derivatives, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. mdpi.comscirp.org A detailed study on this compound would produce a table of these optimized parameters, forming the basis for all further calculations.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's propensity for chemical reactions. scirp.orgnih.gov Analysis of various heterocyclic compounds shows that a small energy gap is associated with high polarizability and chemical reactivity. nih.gov A computational study would quantify the HOMO and LUMO energies and the energy gap for this compound, providing predictions about its electronic behavior.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis Chemical Shifts/Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which can be correlated with UV-Vis spectra. Similarly, theoretical calculations can predict the vibrational frequencies observed in Infrared (IR) spectroscopy and the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. For related molecules, a strong correlation between calculated and experimental spectroscopic data has been demonstrated. mdpi.com
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, such as the methylsulfanyl group in the target compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers for interconversion. Such studies are critical for understanding the flexibility and three-dimensional shape of molecules, which can influence their biological activity. frontiersin.orgnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net Negative regions (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive regions (colored blue) are susceptible to nucleophilic attack. researchgate.net This analysis identifies reactive sites, lone pairs, and potential hydrogen bonding locations, offering a guide to intermolecular interactions. uni-muenchen.demdpi.com
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. mdpi.com MD simulations can provide insights into the conformational stability of a ligand within a protein's active site, its flexibility, and the nature of its intermolecular interactions, such as hydrogen bonding. mdpi.comnih.govmdpi.com For pyrimidine systems, MD simulations have been used to assess the stability of protein-ligand complexes and understand their binding mechanisms. mdpi.comnih.gov
In Silico Approaches to Molecular Interactions
In silico methods are instrumental in predicting and analyzing the interactions between a small molecule, such as this compound, and a biological target. These computational techniques provide insights into the binding modes and affinities that are crucial for rational drug design.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (e.g., a derivative of this compound) into the active site of a target protein.
Studies on various pyrimidine analogs have successfully employed molecular docking to elucidate their binding mechanisms. For instance, in the investigation of pyrazolo[3,4-d]pyrimidinone derivatives as potential anti-inflammatory agents, molecular docking was used to predict their interactions with cyclooxygenase (COX) enzymes. Similarly, docking studies on other pyrimidine-based compounds have been crucial in identifying potential inhibitors for targets like epidermal growth factor receptor (EGFR) and other kinases.
A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein target. The results would be analyzed based on the docking score, which estimates the binding affinity, and the predicted binding pose, which reveals key interactions such as hydrogen bonds and hydrophobic contacts.
Table 1: Illustrative Data from Molecular Docking of Pyrimidine Analogs against Various Targets (Note: This table is a hypothetical representation based on typical data from studies on related compounds, as no specific data for this compound is available.)
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrazolo[3,4-d]pyrimidinones | COX-2 | -9.5 to -11.2 | Arg120, Tyr355, Ser530 |
| Quinazoline-pyrimidines | EGFR | -8.7 to -10.5 | Met793, Leu718, Gly796 |
| Thienopyrimidines | VEGFR2 | -7.9 to -9.8 | Cys919, Asp1046, Glu885 |
Binding Energy Calculations and Interaction Analysis
Following molecular docking, more rigorous computational methods can be employed to calculate the binding free energy, providing a more accurate estimation of ligand-target affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.
An interaction analysis would further dissect the binding mode, identifying crucial hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the protein. This information is invaluable for understanding the specificity of the interaction and for designing modifications to improve binding.
Structure-Activity Relationship (SAR) Elucidation through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in elucidating these relationships, guiding the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates variations in the physicochemical properties of a series of compounds with their biological activities. For pyrimidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed.
These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. For instance, a CoMSIA study on a series of thieno-pyrimidine derivatives identified key structural features required for their inhibitory activity against triple-negative breast cancer cells.
To perform a QSAR study that could include this compound, a dataset of structurally related compounds with measured biological activities against a specific target would be required. The resulting model would then guide the design of new analogs with potentially improved potency. The methylsulfanyl group at the 5-position and the oxo group at the 4-position would be key features to analyze within the context of the broader chemical space of the pyrimidine scaffold.
Mechanistic Investigations of Chemical and Biochemical Interactions Involving 5 Methylsulfanyl 3h Pyrimidin 4 One
Reaction Mechanism Studies of Synthetic Pathways and Transformations
The synthesis of 5-methylsulfanyl-3H-pyrimidin-4-one and related pyrimidinone derivatives is primarily achieved through cyclocondensation reactions. A prevalent and efficient method involves the direct condensation of an S-alkylisothiourea with a β-ketoester. nih.gov This pathway offers a one-pot approach to the 4-pyrimidone-2-thioether core structure, which is a versatile building block for more complex bioactive molecules. nih.gov
The reaction mechanism proceeds through a two-stage process. nih.govStage 1: Condensation and Cyclization The reaction is initiated by the base-mediated condensation of the S-alkylisothiourea with the β-ketoester. Diisopropylethylamine (DIPEA) is a commonly used base for this step. The isothiourea acts as the nucleophile, attacking the carbonyl group of the ketoester to form a tetrahedral intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the isothiourea derivative attacks the ester carbonyl, leading to the formation of a cyclic aldol (B89426) intermediate. nih.gov This intermediate has been isolated and its structure confirmed by NMR analysis, providing definitive proof for this stage of the mechanism. nih.gov
Stage 2: Dehydration and Aromatization The cyclic intermediate then undergoes an acid-mediated dehydration and aromatization to yield the final 4-pyrimidone-2-thioether product. Strong acids like trifluoromethanesulfonic acid (TfOH) have been found to be highly effective in driving this step to completion, whereas weaker acids like acetic acid are often insufficient. nih.gov The acid catalyzes the elimination of a water molecule, leading to the formation of the stable aromatic pyrimidinone ring.
A related classical method for the synthesis of dihydropyrimidinones is the Biginelli reaction. This is a three-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), typically under acidic catalysis. acs.orgmdpi.com The proposed mechanism for the Biginelli reaction involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the ketoester. Subsequent cyclization and dehydration produce the dihydropyrimidinone ring. acs.org While the classical Biginelli reaction produces dihydropyrimidines, modifications and alternative substrates can lead to fully aromatic pyrimidinone systems.
The synthesis of pyrimidine (B1678525) scaffolds can also be promoted by alternative energy sources like ultrasound irradiation, which has been shown to accelerate cyclocondensation reactions, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govorganic-chemistry.org
Table 1: Mechanistic Details of Pyrimidinone Synthesis
| Reaction Stage | Description | Key Reagents/Conditions | Intermediate Formed |
|---|---|---|---|
| Condensation | Nucleophilic attack of S-alkylisothiourea on β-ketoester carbonyl. | Base (e.g., DIPEA), 2-MeTHF solvent, 0 °C. | Linear condensation adduct. |
| Cyclization | Intramolecular attack of the terminal amino group on the ester carbonyl. | Base (e.g., DIPEA), 0 °C to room temp. | Cyclic aldol intermediate. |
| Dehydration/Aromatization | Acid-catalyzed elimination of water to form the aromatic ring. | Strong acid (e.g., TfOH, MsOH, HCl), 50 °C. | Final 4-pyrimidone-2-thioether. |
Pathways for Rearrangement and Tautomerism in Pyrimidinone Systems
Pyrimidinone systems, including this compound, are subject to tautomerism, a phenomenon where structural isomers readily interconvert through the migration of a proton. nih.gov The most significant tautomeric relationship in these systems is the keto-enol tautomerism.
The 3H-pyrimidin-4-one structure represents the keto tautomer. It can exist in equilibrium with its enol tautomer, 4-hydroxypyrimidine. chemicalbook.com For most pyrimidin-4-ones, the keto form is significantly more stable and thus predominates at equilibrium. nih.govresearchgate.netlibretexts.org This preference is particularly strong in the solid state and in polar solvents. nih.govcdnsciencepub.com The stability of the keto form is influenced by factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization. acs.org The introduction of a nitrogen atom at position 3 (as in pyrimidine) shifts the equilibrium towards the keto form compared to its pyridine (B92270) analogue, 2-pyridone. acs.org
Another potential tautomerism involves the sulfur-containing substituent, known as thiol-thione tautomerism. For a molecule like 2-mercaptopyrimidine, an equilibrium exists between the thiol form (containing a C-SH group) and the thione form (containing a C=S group, 2(1H)-pyrimidinethione). cdnsciencepub.comnih.govresearchgate.net In the case of this compound, the sulfur atom is alkylated (S-methylated), which effectively "locks" the substituent as a methylsulfanyl (thioether) group, preventing the thiol-thione tautomerism at this position.
The tautomeric equilibrium is sensitive to the molecular environment:
Solvent Polarity: Polar solvents tend to stabilize the more polar thione or keto tautomers. cdnsciencepub.comresearchgate.net Conversely, non-polar solvents can favor the less polar thiol or enol forms. cdnsciencepub.comresearchgate.net
Self-Association: At higher concentrations, intermolecular hydrogen bonding can favor the keto or thione forms through dimerization. cdnsciencepub.com
pH and Protonation: The state of protonation can significantly alter the electronic structure and thus the preferred tautomeric form.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the relative stabilities of different tautomers. For 2-mercaptopyrimidine, calculations show the thiol form is more stable in the gas phase, but the thione form becomes more stable in aqueous media. nih.gov Similar studies on 4-pyrimidinone confirm that the keto structure is the most stable form, and water-assisted proton migration via hydrogen bonding significantly lowers the activation energy for interconversion between tautomers. chemicalbook.com
Table 2: Factors Influencing Tautomeric Equilibrium in Pyrimidinone Systems
| Factor | Effect on Equilibrium | Predominant Form | Rationale |
|---|---|---|---|
| Solvent | Polar solvents (e.g., water, ethanol) | Keto/Thione | Stabilization of the more polar tautomer. cdnsciencepub.comresearchgate.net |
| Non-polar solvents (e.g., dioxane, chloroform) | Enol/Thiol | Reduced stabilization of the polar form. cdnsciencepub.comresearchgate.net | |
| Physical State | Solid State | Keto | Favored by crystal packing and intermolecular H-bonding. nih.gov |
| Concentration | High concentration | Keto/Thione | Self-association and dimerization via H-bonding. cdnsciencepub.com |
| Substitution | N3-atom in pyrimidine ring | Keto | Alters electronic delocalization favoring the keto form over the enol. acs.org |
| S-alkylation | Thioether | Prevents thiol-thione tautomerism. |
Mechanistic Insights into Molecular Recognition and Binding Events with Biological Targets (e.g., Enzyme Active Sites)
The pyrimidine scaffold, including the this compound core, is a common feature in molecules designed to interact with biological targets, particularly enzyme active sites. nih.govnih.gov The mechanism of this molecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. juniperpublishers.com
Derivatives of pyrimidine have been identified as potent inhibitors of various enzymes, such as kinases and carbonic anhydrases. nih.govresearchgate.net Docking studies and structure-activity relationship (SAR) analyses provide mechanistic insights into how these compounds bind.
Binding Mechanism to Kinase Active Sites: Many pyrimidine-based kinase inhibitors target the ATP-binding site. The pyrimidine ring often serves as a central scaffold that mimics the adenine (B156593) part of ATP. A common binding mode involves the formation of one or more crucial hydrogen bonds between the nitrogen atoms of the pyrimidine ring (e.g., at N1 and the exocyclic amino group at C2) and the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. researchgate.net This interaction anchors the inhibitor in the active site.
Table 3: Inhibitory Activity of Selected Pyrimidine Derivatives against Metabolic Enzymes
| Compound Type | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
|---|---|---|---|
| Novel Pyrimidine Derivative | hCA I | 39.16 ± 7.70 nM | nih.gov |
| Novel Pyrimidine Derivative | hCA II | 18.21 ± 3.66 nM | nih.gov |
| Novel Pyrimidine Derivative | AChE | 33.15 ± 4.85 nM | nih.gov |
| Novel Pyrimidine Derivative | BChE | 31.96 ± 8.24 nM | nih.gov |
| Novel Pyrimidine Derivative | α-glycosidase | 17.37 ± 1.11 nM | nih.gov |
| Sulphonyl thiourea (Compound 7f) | hCA II | IC50 = 170.34 μM | nih.gov |
| 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine | hCA I | IC50 = 60.79 nM | nih.gov |
| 4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-amine | hCA II | IC50 = 66.64 nM | nih.gov |
Kinetic Studies of Key Reactions
Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. For the synthesis of pyrimidinone derivatives, kinetic analyses have shed light on the rate-determining steps and the influence of substituents and reaction conditions.
A kinetic study on the formation of pyrimidine thiones from the reaction of 2,6-dibenzylidenecyclohexanone (B188912) derivatives with thiourea found the reaction to follow pseudo-first-order kinetics. researchgate.netkoyauniversity.org The proposed mechanism, consistent with the Claisen route, involves the nucleophilic attack of the thiourea on the carbonyl group of the ketone system as a key step. researchgate.netkoyauniversity.org The rate of this reaction was found to be dependent on the nature of substituents on the benzylidene ring, with electron-withdrawing groups generally accelerating the reaction. researchgate.net
From these studies, thermodynamic activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) have been calculated. researchgate.net These parameters provide insight into the energy profile of the reaction and the structure of the transition state. For instance, the activation energies for the formation of various pyrimidine thiones were found to be in the range of 14-60 kJ/mol. researchgate.net
More advanced kinetic models have been developed for condensation reactions occurring in unique environments like aqueous microdroplets. One study on the condensation of pyruvic acid showed that the reaction kinetics are complex and depend on the coupled effects of interfacial reactions at the droplet surface and the gas-phase partitioning of reactants and products. rsc.org Such models, which may include autocatalytic steps where the product catalyzes its own formation, could be applicable to understanding the kinetics of pyrimidine synthesis under specific conditions. rsc.org A kinetic analysis of pyrimidine nucleoside monophosphate kinase revealed that the enzyme follows a sequential, random-order mechanism where the binding of one substrate facilitates the binding of the second. nih.gov
Table 4: Activation Parameters for the Formation of Pyrimidine Thione Derivatives
| Reactant (Substituent) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Free Energy of Activation (ΔG‡) (kJ/mol) |
|---|---|---|---|---|
| H | 14.19 | 11.56 | -250.75 | 89.17 |
| p-N(CH3)2 | 26.63 | 23.99 | -214.99 | 90.71 |
| p-OCH3 | 21.03 | 18.40 | -230.73 | 89.92 |
| p-CH3 | 18.27 | 15.64 | -239.02 | 89.65 |
| p-Cl | 43.19 | 40.56 | -158.45 | 89.87 |
| p-Br | 59.88 | 57.25 | -104.99 | 90.43 |
Data derived from a kinetic study of the reaction between substituted 2,6-dibenzylidenecyclohexanones and thiourea. researchgate.net
Advanced Research Applications and Future Perspectives in 5 Methylsulfanyl 3h Pyrimidin 4 One Chemistry
Role as a Core Building Block in Heterocyclic Synthesis
5-Methylsulfanyl-3H-pyrimidin-4-one is a pivotal starting material for the synthesis of a diverse range of fused heterocyclic systems. Its reactive sites allow for various chemical transformations, making it a versatile precursor for novel molecular architectures.
Researchers have successfully utilized this pyrimidinone derivative to construct fused pyrimidine (B1678525) systems, which are of significant interest due to their structural analogy to natural purine (B94841) bases like adenine (B156593) and guanine. nih.gov For instance, it can be a key component in the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.net These fused systems are accessible through cyclization reactions involving the pyrimidine ring. The synthesis of these complex molecules often involves multi-step sequences, where the initial pyrimidinone structure is modified and then cyclized to form the final fused ring system.
Furthermore, the methylthio group at the 5-position and the keto-enol tautomerism of the pyrimidinone ring provide multiple reaction handles. This allows for the introduction of various substituents and the formation of new rings, leading to the creation of libraries of diverse heterocyclic compounds. rsc.orggsconlinepress.com The synthesis of these derivatives can be achieved through various reactions, including nucleophilic substitution and condensation reactions. nih.govresearchgate.net
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidinone Precursors
| Fused Heterocyclic System | Synthetic Approach | Reference |
| Pyrimido[4,5-d]pyrimidines | Cyclization of 5-acetyl-4-aminopyrimidines | researchgate.net |
| Thiazolo[3,2-a]pyrimidines | Reaction with α-haloketones | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Multistep synthesis from substituted pyridines | researchgate.net |
| Benzopyrano[4,3-d]pyrimidine-5-ones | Condensation and cyclization reactions | researchgate.net |
| Thiazolo[5,4-d]pyrimidines | Multi-step synthesis from aminothiazole precursors | clockss.org |
Chemical Biology Applications: Probing Molecular Targets
The structural motif of this compound is found in various biologically active molecules, making it a valuable scaffold for the design of chemical probes to investigate molecular targets. The pyrimidine core is a well-established pharmacophore, and modifications to this structure can lead to potent and selective inhibitors of various enzymes and receptors. mdpi.comtandfonline.com
Derivatives of pyrimidinone have been explored as inhibitors for a range of protein targets. For example, substituted pyrimidines have been identified as potent inhibitors of Janus kinases (JAKs), which are crucial in immune response signaling pathways. nih.gov The development of these inhibitors often begins with high-throughput screening of compound libraries to identify initial hits, which are then optimized through medicinal chemistry efforts. nih.gov
Furthermore, pyrimidine-based compounds have been investigated as inhibitors of other kinases and enzymes implicated in diseases such as cancer and inflammation. gsconlinepress.comresearchgate.net The ability to systematically modify the pyrimidine core allows for the fine-tuning of binding affinity and selectivity for specific molecular targets. nih.gov This makes this compound and its derivatives powerful tools for chemical biologists to dissect complex biological pathways and validate new drug targets.
Exploration of Novel Reaction Methodologies (e.g., Green Chemistry, Catalysis)
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemistry. The synthesis of pyrimidine derivatives, including those based on this compound, has benefited from these advancements.
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. powertechjournal.com This includes the use of environmentally benign solvents like water, ionic liquids, and deep eutectic solvents. rasayanjournal.co.inmdpi.com These alternative reaction media can lead to improved reaction rates, higher yields, and simplified purification procedures. rasayanjournal.co.in For instance, ultrasound-assisted synthesis has emerged as a powerful tool for the construction of pyrimidine rings, often resulting in shorter reaction times and increased yields compared to conventional heating methods. nih.gov
Catalysis also plays a crucial role in the modern synthesis of pyrimidines. Various catalysts, including metal-based and organocatalysts, have been employed to facilitate the formation of the pyrimidine ring and its subsequent functionalization. semanticscholar.orgmdpi.com These catalytic methods offer greater control over the reaction outcome and can enable the synthesis of complex molecules that would be difficult to access through traditional routes. The development of novel catalysts and reaction conditions continues to be an active area of research, with the goal of making the synthesis of pyrimidine derivatives even more efficient and sustainable. mdpi.com
Development of High-Throughput Synthesis and Screening Approaches
The discovery of new bioactive molecules often relies on the ability to rapidly synthesize and screen large libraries of compounds. High-throughput synthesis (HTS) and high-throughput screening (HTS) have become indispensable tools in modern drug discovery. nih.gov
The modular nature of pyrimidine synthesis makes it well-suited for HTS approaches. By systematically varying the building blocks used in the synthesis, large and diverse libraries of pyrimidine derivatives can be generated. These libraries can then be screened against a variety of biological targets to identify promising lead compounds. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design
The vast amount of data generated from HTS and other experimental techniques has created new opportunities for the application of artificial intelligence (AI) and machine learning (ML) in drug discovery. nih.govnih.gov These computational tools can be used to analyze large datasets, identify patterns, and make predictions about the biological activity of new molecules. mdpi.com
In the context of pyrimidine design, AI and ML algorithms can be used to:
Predict the biological activity of novel pyrimidine derivatives. By training models on existing data, it is possible to predict which modifications to the pyrimidine scaffold are most likely to lead to improved potency and selectivity. researchgate.net
Design new pyrimidine-based molecules with desired properties. Generative models can be used to create novel molecular structures that are optimized for a specific biological target.
Prioritize compounds for synthesis and testing. By predicting the likelihood of success, AI and ML can help to focus resources on the most promising candidates. nih.gov
The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the pace of innovation and lead to the development of new and more effective medicines. nih.govresearchgate.net
Challenges and Future Directions in Pyrimidinone Research
Despite the significant progress that has been made in the field of pyrimidinone chemistry, there are still a number of challenges and opportunities for future research.
One of the main challenges is the development of more selective and potent inhibitors for specific biological targets. While many pyrimidine-based compounds have shown promising activity, off-target effects can lead to unwanted side effects. Future research will need to focus on the design of more targeted therapies with improved safety profiles.
Another challenge is the need for more efficient and sustainable synthetic methods. While green chemistry and catalysis have made significant contributions, there is still room for improvement. The development of new catalysts and reaction conditions that are even more environmentally friendly and cost-effective will be a key area of focus.
The integration of AI and ML into the drug discovery process is still in its early stages, and there is a need for more robust and validated models. Future research will need to focus on the development of new algorithms and the generation of high-quality data to train these models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methylsulfanyl-3H-pyrimidin-4-one, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters or via nucleophilic substitution on preformed pyrimidinone cores. For example, substituting a halogen at position 2 with methylsulfanyl groups (e.g., using NaSMe in DMF) is a common strategy . Key intermediates include 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, which can be further functionalized . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., methylsulfanyl protons resonate at δ ~2.5 ppm) and carbonyl groups (C=O at ~160 ppm) .
- Mass Spectrometry (ESI-MS) : For molecular ion verification (e.g., [M+H]+ at m/z 169.04 for C₅H₅N₂OS) .
- Elemental Analysis : To validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Q. How can researchers screen the biological activity of this compound derivatives in preliminary assays?
- Methodological Answer :
- Antifungal Activity : Follow protocols from pyrimidine derivative studies, such as agar dilution assays against Candida albicans (MIC values) .
- Anti-inflammatory Testing : Use carrageenan-induced rat paw edema models, comparing inhibition rates to standard drugs like indomethacin .
- Dose-Response Curves : Employ IC₅₀ calculations using nonlinear regression (GraphPad Prism®) to quantify potency .
Advanced Research Questions
Q. What computational strategies predict the regioselectivity of electrophilic substitution on this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density maps. The methylsulfanyl group acts as an electron donor, directing electrophiles to position 6 .
- Molecular Electrostatic Potential (MEP) : Visualize nucleophilic/electrophilic sites using Gaussian 08. High electron density at position 2 due to the thioether group favors nitration or halogenation .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance antifungal activity, as seen in 6-amino-5-nitro derivatives .
- Pharmacophore Modeling : Use Schrödinger’s Phase® to identify critical interaction sites (e.g., hydrogen bonding at C=O and hydrophobic interactions from the methylsulfanyl group) .
- In Vivo Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral administration in rodent models, focusing on metabolic stability of the thioether moiety .
Q. What experimental and statistical approaches resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from studies like Miyamoto (1986) on triazolopyrimidines and compare using fixed-effects models (RevMan®) to identify confounding variables (e.g., assay conditions).
- Dose-Standardization : Re-test disputed compounds under unified protocols (e.g., CLSI M27 guidelines for antifungals) .
- Error Analysis : Calculate relative standard deviation (RSD) across replicates to distinguish experimental noise from true biological variation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
